Allyl mercaptan chemical and physical properties
Allyl mercaptan chemical and physical properties
An In-depth Technical Guide to Allyl Mercaptan: Chemical and Physical Properties
Introduction
Allyl mercaptan (IUPAC name: prop-2-ene-1-thiol) is an organosulfur compound with the chemical formula C₃H₆S.[1][2] It is a small molecule allyl derivative naturally found in garlic and other plants of the Allium genus.[1] This compound is notable for its strong, pungent odor, often described as similar to garlic or rotten cabbage.[2][3] Allyl mercaptan has garnered significant interest in the scientific community, particularly for its biological activities. It has been identified as a potent inhibitor of histone deacetylases (HDACs), making it one of the most effective known garlic-derived organosulfur compounds in this regard.[1][2] Its potential applications span various fields, including the food industry as a flavoring agent and in pharmaceuticals as a potential therapeutic agent.[2]
Chemical and Physical Properties
The fundamental chemical and physical properties of allyl mercaptan are summarized in the tables below.
Table 1: General Properties of Allyl Mercaptan
| Property | Value | References |
| IUPAC Name | prop-2-ene-1-thiol | [2] |
| Synonyms | 2-Propene-1-thiol, Allylthiol, Allyl sulfhydrate | [4] |
| CAS Number | 870-23-5 | [2][5] |
| Molecular Formula | C₃H₆S | [1][2] |
| Molecular Weight | 74.14 g/mol | [1][6] |
| EINECS Number | 212-792-7 | [7] |
| FEMA Number | 2035 | [6] |
Table 2: Physical Properties of Allyl Mercaptan
| Property | Value | References |
| Physical State | Colorless to pale yellow liquid | [3][4] |
| Odor | Strong, pungent, alliaceous, sulfurous | [6][8] |
| Boiling Point | 65-68 °C at 760 mmHg | [4][6][9][10] |
| Melting Point | -175 to -176 °C (in benzene) | [9] |
| Density | 0.898 g/mL at 25 °C | [6][9][10] |
| Relative Density | 0.895 g/cm³ | [7] |
| Vapor Pressure | 524.0 mmHg at 25 °C | [4][11] |
| Vapor Density | 2.5 (Air = 1) | [11] |
| Refractive Index | 1.470 - 1.480 at 20 °C | [4][11] |
| Flash Point | -15.56 °C to 21.00 °C (closed cup) | [11] |
Table 3: Solubility of Allyl Mercaptan
| Solvent | Solubility | References |
| Water | Slightly soluble / Not miscible or difficult to mix | [3][4][7][9][10][12] |
| Alcohol (Ethanol) | Miscible; 1 mL in 1 mL of 95% alcohol | [2][4][11][12] |
| Ethyl Ether | Miscible | [2][4][11][12] |
| Oil | Miscible | [2][4][12] |
Table 4: Safety and Hazard Information for Allyl Mercaptan
| Hazard Statement | GHS Classification | References |
| Highly flammable liquid and vapor | H225 | [4][13] |
| Harmful if swallowed | H302 | [4][13] |
| Harmful in contact with skin | H312 | [13] |
| Causes serious eye irritation | H319 | [4] |
| Harmful if inhaled | H332 | [4][13] |
Spectroscopic Data
The structural elucidation of allyl mercaptan is confirmed through various spectroscopic techniques. While the raw spectra are not provided here, their availability is noted in chemical databases.
-
¹H NMR: Proton NMR spectra are available for allyl mercaptan.[14]
-
¹³C NMR: Carbon-13 NMR spectra have been recorded for this compound.[14]
-
Mass Spectrometry (MS): The NIST WebBook provides the electron ionization mass spectrum for allyl mercaptan.[15]
-
Infrared Spectroscopy (IR): IR spectra are available in various chemical databases.[14]
Experimental Protocols
Synthesis of Allyl Mercaptan
A common method for the synthesis of allyl mercaptan is through the nucleophilic substitution (Sₙ2) reaction of an allyl halide with a thiol source.
Materials:
-
Allyl halide (e.g., allyl bromide)
-
Thiol source (e.g., sodium hydrosulfide)
-
Solvent (e.g., dimethylformamide or ethanol)[8]
-
Phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide) (optional, but recommended)[8]
Procedure:
-
Dissolve the allyl halide in the chosen solvent in a reaction vessel equipped with a stirrer and under an inert atmosphere.
-
Add the thiol source to the solution.
-
If using, add a catalytic amount of the phase-transfer catalyst to improve the reaction rate.[8]
-
The reaction can be stirred at room temperature or heated to an optimal temperature range of 50-70°C to enhance the reaction kinetics.[8]
-
Monitor the progress of the reaction using a suitable technique such as Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is worked up. This typically involves quenching the reaction, followed by extraction with an organic solvent.
Purification
Due to its volatility, purification of the crude product is generally achieved by distillation.[8]
Procedure:
-
The crude product from the synthesis is subjected to fractional distillation.
-
Collect the fraction corresponding to the boiling point of allyl mercaptan (65-68 °C).[4][6][9][10]
Characterization
The purified product's identity and purity can be confirmed using the spectroscopic methods mentioned above (¹H NMR, ¹³C NMR, MS, and IR).[16]
Mandatory Visualizations
Experimental Workflow
Biological Activity and Signaling Pathways
Allyl mercaptan exhibits significant biological activities, most notably as a histone deacetylase (HDAC) inhibitor.[2][17] HDACs are enzymes that play a crucial role in gene expression regulation.[2] By inhibiting these enzymes, allyl mercaptan can influence the expression of genes involved in cell cycle control, potentially leading to the suppression of cancer cell growth.[2][17] Studies have shown it to be a competitive inhibitor of HDACs.[17]
Furthermore, allyl mercaptan is a metabolite of other garlic compounds like allicin (B1665233).[18] Allicin can react with cellular thiols, such as glutathione, which can lead to the formation of allyl mercaptan.[16]
Conclusion
Allyl mercaptan is a volatile organosulfur compound with well-defined chemical and physical properties. Its significance extends beyond its characteristic odor to its role as a biologically active molecule, particularly as an HDAC inhibitor. The established protocols for its synthesis and purification, combined with a growing understanding of its biological mechanisms, make it a compound of high interest for researchers in medicinal chemistry, drug development, and food science. Proper safety precautions are essential when handling this flammable and hazardous compound.
References
- 1. Allyl mercaptan - Wikipedia [en.wikipedia.org]
- 2. Buy Allyl mercaptan | 870-23-5 [smolecule.com]
- 3. CAS 870-23-5: Allyl mercaptan | CymitQuimica [cymitquimica.com]
- 4. Allyl Mercaptan | C3H6S | CID 13367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. Allyl mercaptan = 90 870-23-5 [sigmaaldrich.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Allyl Mercaptan (C3H6S) [benchchem.com]
- 9. jnfuturechemical.com [jnfuturechemical.com]
- 10. 870-23-5 CAS MSDS (Allyl mercaptan) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. allyl mercaptan, 870-23-5 [thegoodscentscompany.com]
- 12. scent.vn [scent.vn]
- 13. tcichemicals.com [tcichemicals.com]
- 14. Allyl mercaptan(870-23-5) 1H NMR [m.chemicalbook.com]
- 15. Allyl mercaptan [webbook.nist.gov]
- 16. benchchem.com [benchchem.com]
- 17. Allyl mercaptan, a garlic-derived organosulfur compound, inhibits histone deacetylase and enhances Sp3 binding on the P21WAF1 promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 18. taylorandfrancis.com [taylorandfrancis.com]
